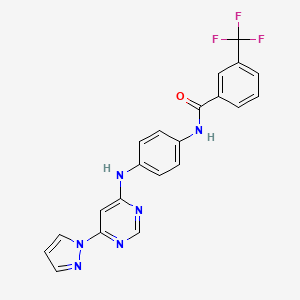

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

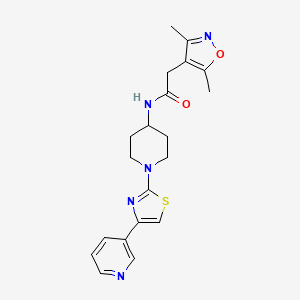

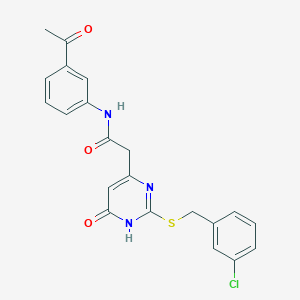

The compound "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide" is a heterocyclic compound that likely possesses biological activity due to the presence of pyrazole and pyrimidine rings, which are common in drug chemistry. These rings are known to interact with various biological targets, and modifications on these structures can lead to compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic amines or acids, followed by various coupling reactions to introduce different substituents. For instance, the synthesis of similar pyrazole and pyrimidine derivatives has been reported using starting materials like 4-aminophenazone and 3-amino-5-hydroxypyrazole, which are then further modified through reactions with other reagents to introduce additional functional groups . The overall yield of these reactions can vary, and the synthesis routes are often optimized for maximum efficiency and selectivity.

Molecular Structure Analysis

Compounds with pyrazole and pyrimidine moieties often exhibit interesting structural characteristics. X-ray diffraction methods, along with computational techniques like density functional theory (DFT), are commonly used to determine and optimize the molecular geometry of such compounds. These analyses provide insights into the bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of the compound would likely involve interactions at the pyrazole and pyrimidine rings. These rings can participate in various chemical reactions, such as nucleophilic substitutions or coupling reactions, which can be used to further modify the compound. The presence of amino and benzamide groups suggests potential for further functionalization or participation in the formation of bioactive conjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, could impart increased lipophilicity, potentially affecting the compound's solubility and distribution within biological systems. The electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can be computationally predicted to provide further insights into the compound's reactivity and potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, including compounds structurally related to "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide". These compounds were evaluated for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

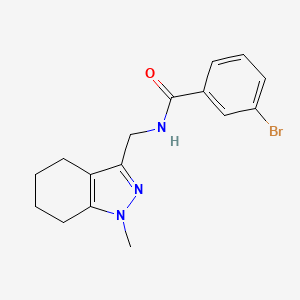

Antiviral Activity

Another significant application involves the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus (H5N1). The study conducted by Hebishy et al. (2020) highlights the potential of these compounds in developing antiviral therapeutics, with several synthesized compounds demonstrating significant viral reduction rates (Hebishy et al., 2020).

Anticancer Properties

Zhou et al. (2008) discovered a compound with a similar structure, MGCD0103, that acts as a histone deacetylase inhibitor, demonstrating significant anticancer activity. This compound selectively inhibits certain histone deacetylases, inducing cancer cell cycle arrest and apoptosis, highlighting the therapeutic potential of related pyrazolopyrimidine derivatives in cancer treatment (Zhou et al., 2008).

Eigenschaften

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-1-3-14(11-15)20(31)29-17-7-5-16(6-8-17)28-18-12-19(26-13-25-18)30-10-2-9-27-30/h1-13H,(H,29,31)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOMBPOOTFHNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)